Cas no 1592307-16-8 (Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)-)

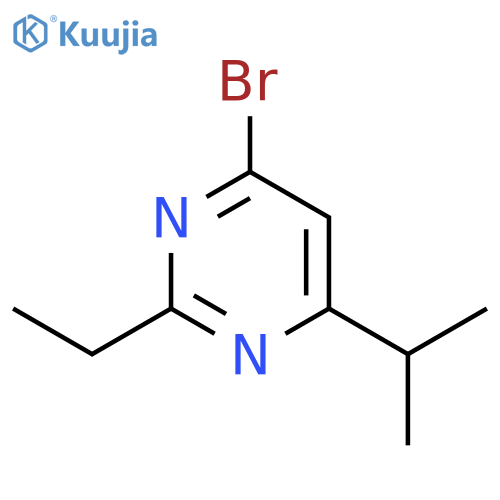

1592307-16-8 structure

商品名:Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)-

CAS番号:1592307-16-8

MF:C9H13BrN2

メガワット:229.116921186447

CID:5275048

Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)-

-

- インチ: 1S/C9H13BrN2/c1-4-9-11-7(6(2)3)5-8(10)12-9/h5-6H,4H2,1-3H3

- InChIKey: RITLTLRUGCSWMH-UHFFFAOYSA-N

- ほほえんだ: C1(CC)=NC(C(C)C)=CC(Br)=N1

Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-692683-0.1g |

4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine |

1592307-16-8 | 0.1g |

$1371.0 | 2023-03-10 | ||

| Enamine | EN300-692683-0.25g |

4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine |

1592307-16-8 | 0.25g |

$1432.0 | 2023-03-10 | ||

| Enamine | EN300-692683-0.05g |

4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine |

1592307-16-8 | 0.05g |

$1308.0 | 2023-03-10 | ||

| Enamine | EN300-692683-5.0g |

4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine |

1592307-16-8 | 5.0g |

$4517.0 | 2023-03-10 | ||

| Enamine | EN300-692683-2.5g |

4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine |

1592307-16-8 | 2.5g |

$3051.0 | 2023-03-10 | ||

| Enamine | EN300-692683-10.0g |

4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine |

1592307-16-8 | 10.0g |

$6697.0 | 2023-03-10 | ||

| Enamine | EN300-692683-0.5g |

4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine |

1592307-16-8 | 0.5g |

$1495.0 | 2023-03-10 | ||

| Enamine | EN300-692683-1.0g |

4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine |

1592307-16-8 | 1g |

$0.0 | 2023-06-07 |

Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)- 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

1592307-16-8 (Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)-) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量